(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride
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Overview
Description
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride is a chemical compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using a suitable protecting group such as a benzyl or acetyl group.
Formation of the Amide Bond: The protected intermediate is then reacted with N,N-dimethylpropanamide under appropriate conditions to form the amide bond.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted amides and phenols.
Scientific Research Applications
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter pathways and its effects on cellular signaling.
Medicine: Investigated for its potential in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride involves its interaction with molecular targets such as dopamine receptors. It mimics the action of dopamine by binding to these receptors and modulating their activity. This interaction affects various signaling pathways in the brain, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but lacks the N,N-dimethylpropanamide group.
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with levodopa to enhance its efficacy.
Uniqueness
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its stability, bioavailability, and ability to cross the blood-brain barrier, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H17ClN2O3 |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-13(2)11(16)8(12)5-7-3-4-9(14)10(15)6-7;/h3-4,6,8,14-15H,5,12H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
YVPWVRBVBJBHKP-QRPNPIFTSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl |
Origin of Product |
United States |
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